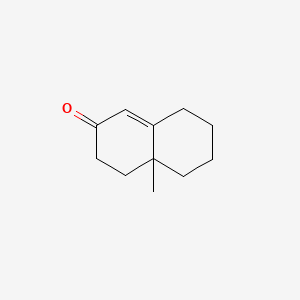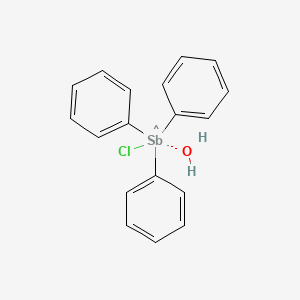![molecular formula C18H26N2O2 B11949864 N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a hydrazone linkage (-NHN=CH-) and an undec-10-ene chain, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and undec-10-enehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 2-hydroxybenzaldehyde and undec-10-enehydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product: N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide involves its ability to form stable complexes with metal ions. This property is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes, thereby inhibiting their activity. The hydrazone linkage also allows it to interact with various biological targets, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Methyl N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazonothiocarbamate
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide is unique due to its long undec-10-ene chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility and reactivity, making it suitable for a broader range of applications compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C18H26N2O2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]undec-10-enamide |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-14-18(22)20-19-15-16-12-10-11-13-17(16)21/h2,10-13,15,21H,1,3-9,14H2,(H,20,22)/b19-15+ |
InChI-Schlüssel |
WCTURYLHSWCFTQ-XDJHFCHBSA-N |
Isomerische SMILES |
C=CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1O |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NN=CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)




![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)



![2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline](/img/structure/B11949848.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)



